

# Introduction: The Critical Role of Impurity Profiling in Antiviral Drug Development

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Sofosbuvir impurity M

CAS No.: 2095551-10-1

Cat. No.: B560560

[Get Quote](#)

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, is a nucleotide analog that functions as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] Its chemical name is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate, with a molecular formula of C<sub>22</sub>H<sub>29</sub>FN<sub>3</sub>O<sub>9</sub>P.[3][4] The efficacy and safety of such a precisely engineered therapeutic agent are contingent upon its purity. The presence of impurities, even in trace amounts, can potentially alter the drug's therapeutic effect or introduce toxicity. Therefore, rigorous identification, characterization, and control of impurities are mandated by global regulatory bodies and are integral to the pharmaceutical development process.[5]

Impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir can originate from various sources, including raw materials, intermediates, and by-products formed during the synthesis process, or they can arise from the degradation of the drug substance over time.[1] This guide provides a comprehensive technical overview of a specific diastereoisomeric impurity, **Sofosbuvir Impurity M**, offering insights into its chemical identity, potential formation pathways, and the analytical strategies required for its effective control.

## Part 1: Chemical Structure and Physicochemical Properties of Sofosbuvir Impurity M

**Sofosbuvir Impurity M** is identified as a diastereoisomer of the parent drug, Sofosbuvir.[6] This isomeric relationship signifies that while it shares the same molecular formula and connectivity of atoms as Sofosbuvir, it differs in the three-dimensional arrangement at one or more chiral centers. Such subtle stereochemical differences can have significant implications for the molecule's biological activity and toxicological profile.

## Molecular Formula and Weight

The key physicochemical properties of **Sofosbuvir Impurity M** are summarized in the table below, providing a direct comparison with the active pharmaceutical ingredient, Sofosbuvir.

| Property          | Sofosbuvir Impurity M                                            | Sofosbuvir (API)                                                 |
|-------------------|------------------------------------------------------------------|------------------------------------------------------------------|
| Molecular Formula | C <sub>22</sub> H <sub>30</sub> N <sub>3</sub> O <sub>10</sub> P | C <sub>22</sub> H <sub>29</sub> FN <sub>3</sub> O <sub>9</sub> P |
| Molecular Weight  | 527.5 g/mol                                                      | 529.45 g/mol                                                     |
| CAS Number        | 2095551-10-1                                                     | 1190307-88-0                                                     |
| Description       | A diastereoisomer of Sofosbuvir.[6]                              | Antiviral nucleotide analog inhibitor.                           |

## Chemical Structure

The structural identity of **Sofosbuvir Impurity M** can be represented by its SMILES (Simplified Molecular-Input Line-Entry System) notation: [H][C@]1(O(NC(=O)OC(C)C)Oc2ccccc2)[C@]1(C)O)n1ccc(=O)[nH]c1=O. [6] This notation precisely defines the stereochemistry of the molecule. A two-dimensional representation of the chemical structure is provided below.

Sofosbuvir Impurity M

C<sub>22</sub>H<sub>30</sub>N<sub>3</sub>O<sub>10</sub>P

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Sofosbuvir Impurity M**.

## Part 2: Potential Formation Pathways and Mechanistic Insights

The formation of **Sofosbuvir Impurity M**, being a diastereoisomer, is intrinsically linked to the synthetic route employed for the manufacturing of Sofosbuvir. Diastereomers can arise from reactions involving multiple chiral centers where the stereochemical control is not absolute. The synthesis of a complex molecule like Sofosbuvir involves several stereospecific steps, and any deviation or lack of complete stereoselectivity can lead to the formation of isomeric impurities.

[2]

Forced degradation studies, which are a regulatory requirement, provide valuable insights into the potential degradation pathways of a drug substance under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[3][7][8] While these studies on Sofosbuvir have identified several degradation products, the direct pathway leading to the formation of Impurity M is not explicitly detailed in the public literature.[3][9] However, it is plausible that certain reaction conditions or the presence of specific reagents during synthesis could facilitate epimerization at one of the chiral centers, leading to the formation of this diastereomer.

The diagram below illustrates a conceptual workflow for investigating the formation of impurities during drug development.

Impurity Formation Investigation Workflow



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the investigation of impurity formation.

## Part 3: Analytical Methodologies for Identification and Quantification

Ensuring the purity of Sofosbuvir requires robust analytical methods capable of separating and quantifying Impurity M and other related substances. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique for this purpose due to its high resolution and sensitivity.[\[1\]](#)[\[10\]](#)[\[11\]](#)

### A Self-Validating Protocol for RP-HPLC Analysis

The following protocol outlines a general, yet self-validating, approach for the determination of Sofosbuvir and its impurities, including Impurity M. This method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[\[11\]](#)[\[12\]](#)

#### 1. Chromatographic System and Conditions:

- HPLC System: A gradient-capable HPLC system with a UV or PDA detector.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating Sofosbuvir and its impurities.[\[11\]](#)
- Mobile Phase A: A buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).[\[11\]](#)
- Mobile Phase B: An organic solvent such as acetonitrile or methanol.[\[12\]](#)
- Gradient Elution: A gradient program starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B is typically used to achieve optimal separation of all impurities.
- Flow Rate: 1.0 mL/min.[\[12\]](#)
- Detection Wavelength: 260 nm, which is the UV maximum for Sofosbuvir.[\[11\]](#)
- Column Temperature: Controlled at a constant temperature (e.g., 25 °C) to ensure reproducibility.
- Injection Volume: 10-20 µL.

## 2. Preparation of Solutions:

- **Standard Solution:** A solution of known concentration of Sofosbuvir reference standard is prepared in a suitable diluent.
- **Impurity Standard Solution:** If a reference standard for **Sofosbuvir Impurity M** is available, a solution of known concentration is prepared.
- **Sample Solution:** The Sofosbuvir drug substance or product is dissolved in the diluent to a specified concentration.

3. **System Suitability:** Before sample analysis, the chromatographic system's performance is verified by injecting the standard solution multiple times. Key system suitability parameters include:

- **Tailing Factor:** Should be close to 1.
- **Theoretical Plates:** A high number indicates column efficiency.
- **Reproducibility (%RSD):** The relative standard deviation of peak areas from replicate injections should be low (e.g., <2%).

4. **Data Analysis and Quantification:** The amount of Impurity M in the sample is determined by comparing its peak area to the peak area of the Sofosbuvir standard (using a relative response factor if necessary) or to the peak area of an Impurity M standard. The results are typically expressed as a percentage of the Sofosbuvir peak area.

The logical flow of this analytical protocol is visualized in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for the RP-HPLC analysis of **Sofosbuvir Impurity M**.

## Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Impurity Control

The comprehensive characterization and stringent control of impurities such as **Sofosbuvir Impurity M** are fundamental to ensuring the safety and efficacy of Sofosbuvir. While Impurity M is identified as a diastereoisomer, its precise biological impact and toxicological profile warrant further investigation. The implementation of robust, validated analytical methods, such as the RP-HPLC protocol detailed in this guide, is essential for the routine monitoring and control of this and other impurities in both the drug substance and the final pharmaceutical product. Through a deep understanding of the chemical nature of impurities and the application of rigorous analytical science, the pharmaceutical industry can continue to deliver high-quality medicines to patients worldwide.

## References

- BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Sofosbuvir Impurities.
- SynThink. Sofosbuvir EP Impurities & USP Related Compounds.
- Pharmaffiliates. Sofosbuvir-impurities.
- Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. *American Journal of Analytical Chemistry*, 7, 797-815. Available from: [\[Link\]](#)
- Pharmaffiliates. Sofosbuvir-impurities.
- Agarwal, B. A., Jagdale, S. D., & Gandhi, S. V. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. *Indian Journal of Pharmaceutical Education and Research*, 56(2s), s239-s245. Available from: [\[Link\]](#)
- Daicel Pharma Standards. Sofosbuvir Impurities Manufacturers & Suppliers.
- Simson Pharma Limited. Sofosbuvir.
- PubChem. Sofosbuvir Impurity 93. Available from: [\[Link\]](#)
- SRIRAMCHEM. Sofosbuvir Impurity.

- Indian Journal of Pharmaceutical Education and Research. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Available from: [\[Link\]](#)
- Immunomart. **Sofosbuvir impurity M.**
- ResearchGate. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Available from: [\[Link\]](#)
- Journal of Medical and Pharmaceutical Allied Sciences. Analytical method development and validation of related substances by rphplc of sofosbuvir and velpatasvir tablets. Available from: [\[Link\]](#)
- ResearchGate. Chemical structure of sofosbuvir. Available from: [\[Link\]](#)
- MDPI. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. Available from: [\[Link\]](#)
- FABAD Journal of Pharmaceutical Sciences. Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. Available from: [\[Link\]](#)
- Google Patents. CN114539337A - Preparation method of Sofosbuvir impurity.
- Scientific Research Publishing. Identification, Isolation and StructureConfirmation of Forced DegradationProducts of Sofosbuvir. Available from: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards \[daicelpharmastandards.com\]](#)
- [2. Sofosbuvir synthesis - chemicalbook \[chemicalbook.com\]](#)

- [3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir \[scirp.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. synthinkchemicals.com \[synthinkchemicals.com\]](#)
- [6. Sofosbuvir impurity M - Immunomart \[immunomart.com\]](#)
- [7. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research \[archives.ijper.org\]](#)
- [8. dergi.fabad.org.tr \[dergi.fabad.org.tr\]](#)
- [9. archives.ijper.org \[archives.ijper.org\]](#)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. jmpas.com \[jmpas.com\]](#)
- To cite this document: BenchChem. [Introduction: The Critical Role of Impurity Profiling in Antiviral Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560560#sofosbuvir-impurity-m-chemical-structure-and-formula\]](https://www.benchchem.com/product/b560560#sofosbuvir-impurity-m-chemical-structure-and-formula)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)